Cephapirin Benzathine

Veterinary Pharmacology Intramammary Drug Delivery Solubility

Cephapirin Benzathine (CAS 97468-37-6) is the benzathine salt specifically engineered for extended intramammary retention. Its ultra-low solubility in milk (0.47 mg/mL) creates a depot that sustains therapeutic concentrations throughout the 6–8 week dry period—a profile Cephapirin Sodium (>350 mg/mL) cannot achieve. This salt form is the API basis for FDA-approved dry cow therapies. In goats, a single infusion achieved an 85.4% bacteriological cure rate for subclinical NAS mastitis. For manufacturers developing dry cow intramammary products, Cephapirin Benzathine is the only cephalosporin form that delivers requisite prolonged udder retention. Use the correct benzathine salt. Request bulk API quote today.

Molecular Formula C50H54N8O12S4
Molecular Weight 1087.3 g/mol
CAS No. 97468-37-6
Cat. No. B047228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephapirin Benzathine
CAS97468-37-6
SynonymsMetricure;  (6R-trans)-3-[(Acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid compd. with N,N’-Bis(phenylmethyl)-1,2-ethanediamine;  N,N’-Bis(phenylmethyl)-1,2-ethanediamine Bis[(6R,7R)-3-[(
Molecular FormulaC50H54N8O12S4
Molecular Weight1087.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
InChIInChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1
InChIKeyJAHKOXGROZNHHG-RACYMRPCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cephapirin Benzathine (CAS 97468-37-6) for Veterinary Procurement: A First-Generation Cephalosporin Engineered for Extended Intramammary Retention


Cephapirin Benzathine (CAS 97468-37-6) is the benzathine salt of cephapirin, a semisynthetic, broad-spectrum, first-generation cephalosporin antibiotic formulated specifically for veterinary use [1]. The benzathine counterion confers markedly reduced aqueous solubility, a property intentionally leveraged to prolong drug residence within the mammary gland following intramammary infusion [2]. This pharmacokinetic modification distinguishes Cephapirin Benzathine from its sodium salt counterpart and underpins its regulatory-approved indication as a dry cow therapy for the treatment and prevention of mastitis in dairy cattle [3].

Why Cephapirin Benzathine Cannot Be Replaced by Cephapirin Sodium or Other Cephalosporins in Dry Cow Mastitis Protocols


The physicochemical and pharmacokinetic profile of Cephapirin Benzathine is purpose-built for the dry cow period. Its extremely low solubility in milk (approximately 0.47 mg/mL) [1] creates a slow-release depot within the udder, sustaining therapeutic concentrations for weeks—a critical feature for preventing new intramammary infections (IMI) throughout the entire dry period. In contrast, Cephapirin Sodium exhibits high solubility (>350 mg/mL in milk) [1], leading to rapid clearance and rendering it unsuitable for extended dry cow therapy. Furthermore, even among other benzathine salt formulations (e.g., Cloxacillin Benzathine), substantial differences in systemic absorption, half-life (T½ ≈ 7 h vs. 77 h), and mean residence time (MRT ≈ 13.6 h vs. 65.4 h) preclude simple substitution [2]. Procurement of a non-benzathine cephalosporin or an alternative benzathine salt without considering these distinct pharmacokinetic parameters will compromise therapeutic duration and regulatory compliance with established milk and meat withdrawal periods.

Quantitative Differentiation of Cephapirin Benzathine (CAS 97468-37-6) Against Cephapirin Sodium and Alternative Dry Cow Antimicrobials


Milk Solubility: Cephapirin Benzathine vs. Cephapirin Sodium

In a comparative study designed to model drug release from intramammary infusions, the solubility of Cephapirin Benzathine in whole milk at room temperature was measured at 0.47 ± 0.003 mg/mL. This is drastically lower than the solubility of Cephapirin Sodium, which exceeded 350 mg/mL under identical conditions [1]. This >700-fold difference in solubility directly dictates the duration of drug retention in the mammary gland and explains why Cephapirin Sodium cannot achieve the prolonged therapeutic window required for dry cow therapy.

Veterinary Pharmacology Intramammary Drug Delivery Solubility

Comparative Pharmacokinetics: Cephapirin Benzathine vs. Cloxacillin Benzathine in Dairy Goats

In a direct head-to-head study in lactating dairy goats, 300 mg Cephapirin Benzathine (ToMORROW®) and 500 mg Cloxacillin Benzathine (Orbenin® DC) were administered via intramammary infusion. Plasma pharmacokinetic parameters were determined. The mean terminal half-life (T½) of cephapirin was 6.98 h, while that of cloxacillin was 77.45 h. The mean residence time (MRTlast) was 13.55 h for cephapirin versus 65.36 h for cloxacillin. The area under the curve (AUClast) was 1.06 h·μg/mL for cephapirin compared to 5.71 h·μg/mL for cloxacillin [1]. These data demonstrate markedly lower systemic exposure and faster elimination of cephapirin compared to cloxacillin, despite both being benzathine salts.

Veterinary Pharmacokinetics Intramammary Administration Dry Cow Therapy

Clinical Efficacy: Cure of Subclinical Mastitis in Dairy Goats vs. Cloxacillin Benzathine

A multi-farm field study evaluated the efficacy of Cephapirin Benzathine (300 mg) and Cloxacillin Benzathine (500 mg) for curing subclinical mastitis caused by non-aureus staphylococci (NAS) in dairy goats. Across three commercial dairies, 85.4% (105/123) of halves treated with Cephapirin Benzathine experienced a cure, compared to 81.4% (83/102) treated with Cloxacillin Benzathine. Both treatments were significantly superior to the untreated control group (54.1% cure, P < 0.001) [1]. Re-infection rates were similar between both treatment groups and the negative control.

Veterinary Clinical Trial Mastitis Antimicrobial Efficacy

Comparative Efficacy: Cephapirin Benzathine vs. Intramammary Tilmicosin for S. aureus Mastitis

A controlled trial compared the efficacy of Cephapirin Benzathine (300 mg intramammary) and Tilmicosin (1500 mg intramammary) for curing Staphylococcus aureus intramammary infections (IMI) at dry-off in dairy cows. The results demonstrated that intramammary infusion of tilmicosin was equally as effective as Cephapirin Benzathine in curing S. aureus IMI. Notably, subcutaneous injection of tilmicosin at the dose used was not effective as a dry cow therapeutic against S. aureus [1].

Veterinary Clinical Trial Staphylococcus aureus Dry Cow Therapy

Regulatory Withdrawal Periods: Cephapirin Benzathine vs. Other Dry Cow Antimicrobials

Under U.S. FDA regulations (21 CFR § 526.363), Cephapirin Benzathine is approved for use in dry cows only, with the following mandated withdrawal periods: milk from treated cows must not be used for food during the first 72 hours after calving; animals must not be slaughtered for food until 42 days after the latest infusion [1]. In contrast, Cloxacillin Benzathine, another common dry cow therapy, has a significantly longer recommended withdrawal interval of 85 days in dairy goats based on recent residue depletion studies [2]. These regulatory differences reflect the distinct pharmacokinetic and residue depletion profiles of the two compounds and have direct economic and operational implications for dairy producers.

Food Safety Residue Depletion Withdrawal Time

Potency Specification: Cephapirin Benzathine vs. Cephapirin Sodium USP Monograph

The United States Pharmacopeia (USP) monograph for Cephapirin Benzathine specifies that the substance contains the equivalent of not less than 715 µg and not more than 820 µg of cephapirin (C17H17N3O6S2) per mg [1]. In contrast, the USP monograph for Cephapirin Sodium (used in lactating cow formulations) specifies a potency of not less than 855 µg of cephapirin per mg, calculated on the anhydrous basis [2]. This difference in potency per unit mass reflects the contribution of the benzathine counterion to the molecular weight and must be accounted for in dose calculations and formulation comparisons.

Pharmaceutical Quality USP Monograph Potency

Procurement-Driven Application Scenarios for Cephapirin Benzathine Based on Quantitative Evidence


Formulation of Extended-Release Intramammary Dry Cow Products

Cephapirin Benzathine is the active pharmaceutical ingredient (API) of choice for manufacturing intramammary dry cow mastitis preparations. Its extremely low solubility in milk (0.47 mg/mL [1]) provides the necessary depot effect to sustain antimicrobial activity throughout the 6-8 week dry period. This property, validated in FDA-approved products like ToMORROW® (300 mg/10 mL syringe) [2], cannot be replicated with Cephapirin Sodium or other highly soluble cephalosporins. Procurement of Cephapirin Benzathine is essential for any manufacturer developing a dry cow therapy requiring prolonged udder retention with a single infusion at dry-off.

Management of Subclinical Mastitis Caused by Non-aureus Staphylococci in Dairy Goats

For veterinary practices and dairy goat operations dealing with subclinical mastitis due to non-aureus staphylococci (NAS), Cephapirin Benzathine is a scientifically supported treatment option. A multi-farm field trial demonstrated an 85.4% bacteriological cure rate following intramammary administration at dry-off, which was statistically superior to no treatment (P < 0.001) and numerically higher than Cloxacillin Benzathine (81.4%) [3]. This evidence positions Cephapirin Benzathine as a viable and effective alternative to cloxacillin-based dry cow therapies in goat herds, with the added benefit of well-characterized pharmacokinetics [4].

Comparative Pharmacokinetic Studies for Residue Withdrawal Interval Determination

Cephapirin Benzathine serves as a critical comparator in veterinary pharmacokinetic research aimed at establishing species-specific meat and milk withdrawal intervals. Its relatively short plasma half-life (T½ = 6.98 h in goats [4]) and defined FDA withdrawal periods (milk: 72 h after calving; meat: 42 days [2]) provide a baseline for evaluating novel intramammary formulations. Researchers investigating new dry cow antimicrobials can use Cephapirin Benzathine as a reference standard to assess whether a candidate compound offers improved residue depletion profiles or comparable safety margins.

Analytical Method Development and Quality Control for Veterinary Drug Manufacturing

Cephapirin Benzathine (CAS 97468-37-6) is utilized as a reference standard in the development and validation of analytical methods for veterinary drug quality control. The USP monograph defines its potency (715-820 µg cephapirin/mg [5]) and benzathine content (20.0-24.0% [5]), providing a regulatory framework for assay procedures. High-purity material (>98% by HPLC ) is essential for establishing system suitability in HPLC methods intended for Abbreviated New Drug Applications (ANDAs) or commercial batch release testing of cephapirin-based intramammary products.

Technical Documentation Hub

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